molecular formula C18H18N2O2S B11599006 5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11599006
M. Wt: 326.4 g/mol
InChI Key: XEEOMZRAXDQLRZ-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with aromatic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-dimethylaniline with 3-methylbenzaldehyde in the presence of a thiazolidine-2,4-dione precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antidiabetic activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar in structure and function, also used in the treatment of diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern on the aromatic rings, which may confer unique chemical and biological properties

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-(2,4-dimethylanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2S/c1-11-5-4-6-14(10-11)20-17(21)16(23-18(20)22)19-15-8-7-12(2)9-13(15)3/h4-10,16,19H,1-3H3

InChI Key

XEEOMZRAXDQLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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